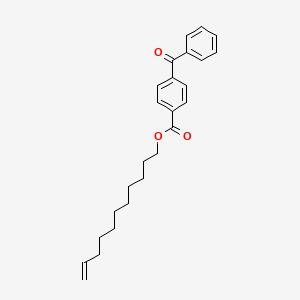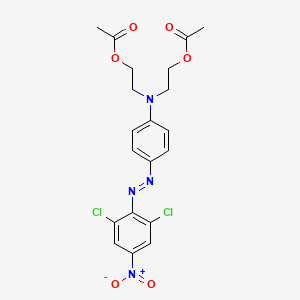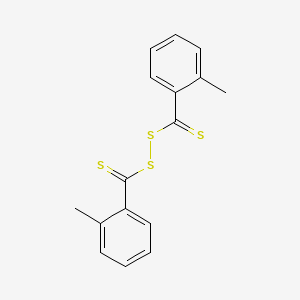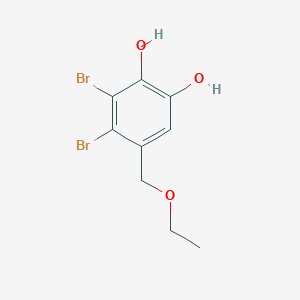
3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol is a bromophenol derivative known for its significant biological activities. This compound is often isolated from marine red algae, particularly from the species Rhodomela confervoides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol typically involves multiple steps, including bromination, reduction, and Friedel-Crafts reactions. . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
化学反応の分析
Types of Reactions
3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated compounds into less brominated or debrominated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
作用機序
The primary mechanism by which 3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol exerts its effects is through the inhibition of protein tyrosine phosphatase 1B (PTP1B). This enzyme plays a crucial role in regulating insulin signaling pathways. By inhibiting PTP1B, the compound enhances insulin sensitivity and glucose uptake, making it a potential therapeutic agent for diabetes management . The molecular targets and pathways involved include the insulin receptor and downstream signaling molecules such as IRS1/2 and Akt .
類似化合物との比較
Similar Compounds
3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-(isopropoxymethyl)benzyl)benzene-1,2-diol: This compound is a synthetic analogue with similar biological activities.
3-Bromo-4-(3-bromo-4,5-dihydroxybenzyl)-5-(ethoxymethyl)-benzene-1,2-diol: Another bromophenol derivative with comparable properties.
Uniqueness
3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol stands out due to its specific substitution pattern and the presence of ethoxymethyl groups, which confer unique chemical and biological properties. Its potent inhibition of PTP1B and potential therapeutic applications make it a compound of significant interest in scientific research .
特性
CAS番号 |
54502-93-1 |
|---|---|
分子式 |
C9H10Br2O3 |
分子量 |
325.98 g/mol |
IUPAC名 |
3,4-dibromo-5-(ethoxymethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H10Br2O3/c1-2-14-4-5-3-6(12)9(13)8(11)7(5)10/h3,12-13H,2,4H2,1H3 |
InChIキー |
KEOOZBGAPIEERQ-UHFFFAOYSA-N |
正規SMILES |
CCOCC1=CC(=C(C(=C1Br)Br)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


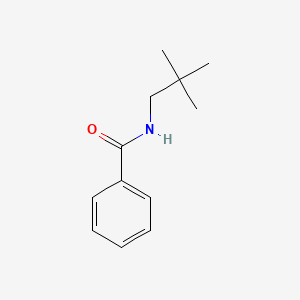
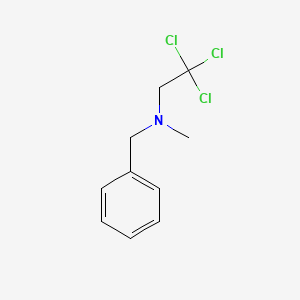


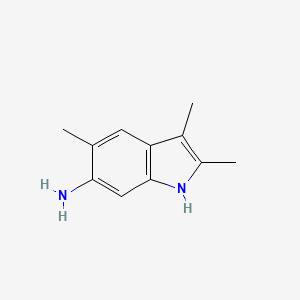

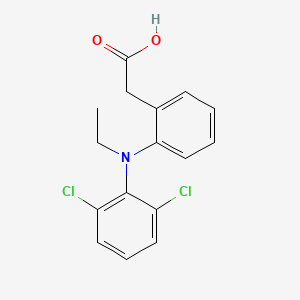


![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)

